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Cat. No.: B8296321

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-0,4'-C-Methylenecytidine, a prominent member of the Locked Nucleic Acid (LNA) family of
nucleoside analogs, has garnered significant attention in the field of drug development and
diagnostics due to its unique conformational rigidity. This rigidity, conferred by the methylene
bridge between the 2'-oxygen and the 4'-carbon of the ribose sugar, pre-organizes the
molecule into an N-type sugar conformation. This structural constraint enhances the binding
affinity and stability of oligonucleotides incorporating this analog when hybridized with
complementary DNA and RNA strands.[1] A thorough understanding of its spectroscopic
properties is paramount for its unambiguous identification, quality control, and for elucidating
the structural basis of its potent biological activity. This technical guide provides a
comprehensive overview of the spectroscopic characterization of 2'-0,4'-C-
Methylenecytidine, detailing the expected data from key analytical techniques and the
experimental protocols for their acquisition.

Chemical Structure and Properties

o Systematic Name: 4-Amino-1-((1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-
dioxabicyclo[2.2.1]heptan-3-yl)pyrimidin-2(1H)-one

o Synonyms: LNA-C, LNA-Cytidine
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e CAS Number: 206055-69-8
e Molecular Formula: C10H13N30s
e Molecular Weight: 255.23 g/mol

The defining feature of 2'-0,4'-C-Methylenecytidine is the bicyclic sugar moiety, which locks
the furanose ring in a C3'-endo (N-type) conformation. This pre-organization is the basis for the
remarkable thermal stability of LNA-containing oligonucleotides.[1]

Spectroscopic Data

The following sections summarize the expected quantitative data from the primary
spectroscopic techniques used to characterize 2'-0,4'-C-Methylenecytidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 2'-0,4'-C-
Methylenecytidine, providing detailed information about the connectivity and spatial
arrangement of atoms.

Table 1: Predicted *H NMR Chemical Shifts and Coupling Constants
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Predicted Chemical

Coupling Constant

Proton . Multiplicity

Shift (6, ppm) (J, Hz)
H6 75-7.8 d J(H6-H5) = 7.5
H5 58-6.1 d J(H5-H6) = 7.5
H1' 59-6.2 S
H2' 3.9-42 d J(H2'-H3") = 5.0
H3' 41-44 d J(H3'-H2") = 5.0
H4' 38-41 S
H5'a, H5'b 3.6-3.9 m
Bridge-CH2a 40-43 d J(geminal) = 8.0
Bridge-CHzb 3.8-4.1 d J(geminal) = 8.0

Note: Predicted values are based on typical ranges for nucleoside analogs and may vary

depending on the solvent and experimental conditions.

Table 2: Predicted 3C NMR Chemical Shifts
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Carbon Predicted Chemical Shift (8, ppm)
C6 140 - 142
C5 95-97
Cc2 155 - 157
C4 165 - 167
c1 88 -92
Cc2 78 - 82
C3' 70-74
c4' 83 -87
C5' 60 - 64
Bridge-CH:2 72-76

Note: Predicted values are based on typical ranges for nucleoside analogs and may vary
depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural
information through fragmentation analysis. For 2'-0,4'-C-Methylenecytidine, electrospray
ionization (ESI) is a common technique.

Table 3: Expected Mass Spectrometry Data
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Parameter Value

lonization Mode ESI-MS (Positive)
Molecular Formula C10H13N30s

Exact Mass 255.0855

[M+H]* 256.0928

[M+Na]* 278.0747

[M+K]* 294.0487

Key Fragment lon ~112 (Cytosine base + H)*

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule, primarily of
the nucleobase.

Table 4: Expected UV-Vis Absorption Data

Molar Absorptivity (g,

Solvent Amax (nm)

M-*cm™?)
Water/Buffer (pH 7) ~271 ~9,000
0.1 M HCI ~280 ~12,500
0.1 M NaOH ~271 ~9,000

Note: The Amax and molar absorptivity are characteristic of the cytosine chromophore and can
be influenced by pH.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the chirality of the molecule, which is particularly
sensitive to the conformation of the sugar moiety.

Table 5: Expected Circular Dichroism Data
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Wavelength (nm) Molar Ellipticity ([6], deg-cm?-dmol—?)
~270-280 Positive Cotton Effect

~240-250 Negative Cotton Effect

~210-220 Positive Cotton Effect

Note: The exact positions and magnitudes of the Cotton effects are sensitive to the solvent and
temperature.

Experimental Protocols

Detailed methodologies for the key spectroscopic characterization techniques are provided
below.

NMR Spectroscopy

Sample Preparation:

o Weigh approximately 5-10 mg of 2'-0,4'-C-Methylenecytidine.

e Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., D20, DMSO-ds).
» Transfer the solution to a 5 mm NMR tube.

IH NMR Acquisition:

e The *H NMR spectrum is typically recorded on a 400 MHz or higher field spectrometer.
e Acquire the spectrum at a constant temperature, usually 25 °C.

e Use a standard single-pulse experiment.

o Apply a solvent suppression technique if using a protic solvent like D20.

e Process the data with appropriate window functions (e.g., exponential multiplication) and
Fourier transform.
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Reference the chemical shifts to an internal standard (e.g., DSS for D20 or TMS for DMSO-
de).

13C NMR Acquisition:

The 3C NMR spectrum is recorded on the same spectrometer.

Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlets for each
carbon.

A larger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

Process and reference the spectrum similarly to the tH NMR.

Mass Spectrometry

Sample Preparation:

Prepare a stock solution of 2'-0,4'-C-Methylenecytidine in a suitable solvent (e.g.,
methanol/water) at a concentration of approximately 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 pg/mL in the mobile phase.

ESI-MS Analysis:

The analysis is performed on a mass spectrometer equipped with an electrospray ionization
source.

Introduce the sample into the ESI source via direct infusion or through a liquid
chromatography system.

Operate the mass spectrometer in positive ion mode.
Acquire full scan mass spectra over a mass-to-charge (m/z) range of 100-500.

For fragmentation studies (MS/MS), select the [M+H]* ion for collision-induced dissociation
(CID) and acquire the product ion spectrum.
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UV-Vis Spectroscopy

Sample Preparation:

e Prepare a stock solution of 2'-0,4'-C-Methylenecytidine in the desired solvent (e.g., water,
buffer at a specific pH) with a known concentration.

» Dilute the stock solution to a concentration that gives an absorbance reading between 0.1
and 1.0 at the Amax.

Spectral Acquisition:

Use a dual-beam UV-Vis spectrophotometer.

Fill a quartz cuvette with the solvent to record a baseline.

Rinse and fill the cuvette with the sample solution.

Scan the absorbance from 200 to 400 nm.

Identify the wavelength of maximum absorbance (Amax).

Calculate the molar absorptivity (€) using the Beer-Lambert law (A = &cl).

Circular Dichroism (CD) Spectroscopy

Sample Preparation:

e Prepare a solution of 2'-0,4'-C-Methylenecytidine in a CD-transparent solvent (e.g., water,
phosphate buffer) at a known concentration.

e The concentration should be adjusted to give a suitable signal, typically in the micromolar
range.

Spectral Acquisition:
e Use a CD spectropolarimeter.

e Record a baseline spectrum of the solvent in the same cuvette.
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» Record the CD spectrum of the sample over the desired wavelength range (e.g., 200-320

nm).
e Subtract the baseline from the sample spectrum.
« Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([6]).

Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflows for the spectroscopic characterization of 2'-0,4'-
C-Methylenecytidine.
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NMR Spectroscopy Workflow

Sample Preparation
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Caption: Workflow for NMR spectroscopic analysis of 2'-0,4'-C-Methylenecytidine.
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Mass Spectrometry Workflow
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Caption: Workflow for Mass Spectrometry analysis of 2'-0,4'-C-Methylenecytidine.
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UV-Vis and CD Spectroscopy Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b8296321#spectroscopic-
characterization-of-2-0-4-c-methylenecytidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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